timoptin
Description
Properties
CAS No. |
120798-94-9 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Synonyms |
timoptin |
Origin of Product |
United States |
Synthetic Methodologies in Timolol Research
Racemic Synthesis Pathways and Chiral Resolution Techniques
Racemic synthesis routes produce a mixture containing equal amounts of both (R)- and (S)-timolol enantiomers. Since the (S)-enantiomer is primarily responsible for the desired pharmacological activity, a subsequent chiral resolution step is necessary to separate the enantiomers.
Resolution via Tartaric Acid Derivatives
One classical method for resolving racemic mixtures, including intermediates in timolol (B1209231) synthesis, involves the use of chiral acids, such as tartaric acid derivatives. This technique relies on the formation of diastereomeric salts between the racemic mixture and the chiral resolving agent. Diastereomeric salts have different physical properties, such as solubility, which allows for their separation, typically through fractional crystallization.
In the synthesis of timolol, d-tartaric acid has been employed to resolve racemic timolol. The process involves treating racemic timolol with d-tartaric acid to form diastereomeric salts: (S)-timolol-d-tartaric acid salt and (R)-timolol-d-tartaric acid salt. These salts can then be separated. Following separation, treatment with a base, such as NaOH, liberates the respective timolol enantiomers, which can then be converted to their maleate (B1232345) salts if required.
Application of Epichlorohydrin (B41342) in Synthesis
Epichlorohydrin is a crucial building block in several timolol synthesis pathways, particularly in the formation of the propan-2-olamine side chain. Racemic epichlorohydrin can be used in the synthesis, leading to a racemic intermediate that requires resolution later in the process.
A common approach involves the reaction of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with epichlorohydrin (or epibromohydrin) to produce intermediate epoxide and chlorohydrin compounds. These intermediates contain the glycerol-like backbone that is characteristic of beta-blockers. Subsequent reaction of the epoxide intermediate with tert-butylamine (B42293) opens the epoxide ring and introduces the tert-butylamino group, leading to the formation of racemic timolol.
Another route involves treating 3-chloro-4-hydroxy-1,2,5-thiadiazole with epichlorohydrin to obtain an epoxide intermediate, followed by reaction with tert-butylamine to form a chlorohydroxy intermediate, and finally reaction with morpholine (B109124) to yield racemic timolol.
Enantioselective Synthesis Approaches
Biocatalytic Routes Utilizing Microorganisms (e.g., Baker's Yeast)
Biocatalysis, utilizing enzymes or whole microorganisms, offers a promising route for enantioselective timolol synthesis. Microorganisms like baker's yeast have been explored for their ability to perform stereoselective transformations.
One biocatalytic route involves starting from 3,4-dichloro-1,2,5-thiadiazole. Through a series of steps, an intermediate haloketone is formed. Asymmetric reduction of this haloketone using baker's yeast can yield a halohydrin in optically active form, with reported enantiomeric excess (ee) values around 87%. This halohydrin can then be converted to the (R)-enantiomer of timolol. To obtain the desired (S)-enantiomer, an inversion of configuration, such as through the Mitsunobu procedure, can be applied to the halohydrin.
Asymmetric Transformations (e.g., Hydrolytic Kinetic Resolution, Asymmetric Dihydroxylation)
Asymmetric transformations, including hydrolytic kinetic resolution (HKR) and asymmetric dihydroxylation (AD), are chemical methods that can be applied to achieve enantioselectivity in timolol synthesis.
Hydrolytic kinetic resolution of racemic epichlorohydrin, catalyzed by chiral catalysts (e.g., chiral Co-salen complexes), can yield both enantiomers of epichlorohydrin or related diol products with high enantiomeric excess. These optically active intermediates can then be used in subsequent steps to synthesize enantiomerically enriched timolol. For example, Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin has been used, where both the (R)-epichlorohydrin and the resulting (S)-3-chloropropane-1,2-diol have been utilized in the synthesis of (S)-timolol.
Asymmetric dihydroxylation, typically catalyzed by chiral ligands and osmium tetroxide, can introduce two hydroxyl groups to an alkene in a stereoselective manner. While directly applicable to certain alkene precursors, this method has also been explored in the context of timolol synthesis, achieving enantiomeric excess values around 56% in some cases.
Chiral Catalyst Applications in Stereoselective Synthesis
The use of chiral catalysts is a key strategy in enantioselective synthesis, enabling reactions to proceed with a high degree of stereocontrol. Various chiral metal complexes and organocatalysts have been investigated for their ability to catalyze asymmetric reactions relevant to timolol synthesis.
Other chiral catalysts and ligands are continuously being explored to develop more efficient and highly stereoselective routes to timolol enantiomers.
Molecular and Cellular Mechanisms of Action of Timolol
Beta-Adrenergic Receptor Antagonism
Timolol (B1209231) functions as a non-selective beta-adrenergic blocker, meaning it binds to and inhibits both beta-1 (β1) and beta-2 (β2) adrenergic receptors. This blockade prevents the activation of these receptors by catecholamines such as adrenaline and noradrenaline.
Competitive Binding to Beta-1 and Beta-2 Adrenergic Receptors
Timolol competes with endogenous adrenergic neurotransmitters for binding sites on beta-1 and beta-2 adrenergic receptors. This competitive binding inhibits the normal physiological responses that would otherwise occur upon catecholamine binding. Beta-1 receptors are predominantly found in the heart, while beta-2 receptors are located in various tissues including the lungs, vasculature, and the ciliary body of the eye. Studies have shown that timolol binds to beta-adrenergic receptors in tissues like the heart, lungs, and brain, with stereospecific binding observed, particularly for the l-isomer of timolol. The affinity of timolol for these receptors is in the nanomolar range.
| Receptor Type | Primary Location(s) | Effect of Agonist Binding | Effect of Timolol Binding (Antagonism) |
| Beta-1 | Heart | Increased heart rate, increased contractility | Decreased heart rate, decreased contractility |
| Beta-2 | Lungs, Vasculature, Ciliary Epithelium | Bronchodilation, Vasodilation, Increased Aqueous Humor Production | Bronchoconstriction (potential), Vasoconstriction (potential), Decreased Aqueous Humor Production |
Inhibition of Catecholamine-Stimulated Cyclic AMP (cAMP) Synthesis
Beta-adrenergic receptors are coupled to Gs-proteins, which, upon activation by catecholamines, stimulate adenylyl cyclase. Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP). cAMP acts as a second messenger, mediating various intracellular signaling cascades, including the activation of protein kinase A (PKA). By competitively blocking beta-adrenergic receptors, timolol inhibits the activation of adenylyl cyclase, thereby reducing the catecholamine-stimulated synthesis of cAMP. This reduction in cAMP levels is believed to be a primary mechanism by which timolol reduces aqueous humor production in the eye, although the exact relationship between cAMP reduction and intraocular pressure lowering is still being investigated. In vitro studies have demonstrated that timolol potently blocks the isoproterenol-stimulated synthesis of cAMP in tissues like the iris-ciliary body.
Investigation of cAMP-Independent Cellular Actions
While the reduction of cAMP is a well-established mechanism, research has also explored cAMP-independent actions of timolol, particularly in the context of its effects on ciliary epithelial cells and aqueous humor secretion.
Effects on Intracellular Ion Homeostasis (e.g., Ca2+, pH)
Studies have investigated the effects of timolol on intracellular ion homeostasis, including calcium (Ca2+) and pH. Research on cultured bovine pigmented ciliary epithelial cells has shown that timolol can induce cAMP-independent inhibition of regulatory volume increase and increase intracellular Ca2+ and pH. Furthermore, studies on human prostate cancer cells have indicated that timolol can induce intracellular Ca2+ rises by promoting Ca2+ release from the endoplasmic reticulum in a phospholipase C (PLC)-dependent manner and Ca2+ influx via protein kinase C (PKC)-regulated store-operated Ca2+ entry.
| Ion | Observed Effect of Timolol | Potential Mechanism (if identified) |
| Ca2+ | Increased intracellular levels | Release from endoplasmic reticulum (PLC-dependent), Influx via PKC-regulated store-operated channels |
| pH | Increased intracellular pH | May be related to effects on ion exchange mechanisms |
| K+ | Loss from ciliary epithelia (in specific conditions) | Observed in the presence of HCO3-/CO2 solution |
| Cl- | Loss from ciliary epithelia (in specific conditions) | Observed in the presence of HCO3-/CO2 solution, potential inhibition of Cl-/HCO3- exchange |
Modulation of Cellular Secretion Processes (e.g., Ciliary Epithelial Cells)
Timolol is known to reduce aqueous humor secretion by the ciliary epithelium, contributing to its intraocular pressure-lowering effect. While beta-adrenergic blockade and subsequent cAMP reduction are considered key to this, cAMP-independent mechanisms have also been proposed. Research suggests that timolol may directly affect ion transport processes in ciliary epithelial cells. For instance, studies have documented timolol-induced potassium (K+) and chloride (Cl-) losses from ciliary epithelia under certain conditions, suggesting an impact on ion channels or transporters. Inhibition of Cl-/HCO3- exchange has been proposed as a possible mediator of timolol's inhibition of aqueous humor formation.
Molecular Interactions with Specific Biological Targets (Non-Receptor)
Exploration of Molecular Interactions with Kinases and Other Proteins.
Timolol is primarily known as a non-selective beta-adrenergic receptor antagonist, blocking both beta-1 and beta-2 receptors . This blockade is the basis for its effects in reducing intraocular pressure by decreasing aqueous humor production and its cardiovascular effects like reducing heart rate and blood pressure . While its main mechanism involves competing with catecholamines for binding to beta-adrenergic receptors, research has explored other potential molecular and cellular interactions, including those with kinases and other proteins .
Studies have investigated non-adrenergic pathways of timolol action, particularly in the context of reducing intraocular pressure . While the precise mechanism for intraocular pressure reduction is not fully established, it is thought to involve decreased aqueous humor secretion in the ciliary epithelium . Some research suggests this may occur through reduced blood supply to the ciliary body or interference with an active transport system or prostaglandin (B15479496) biosynthesis .
Emerging research suggests potential interactions with other cellular pathways and proteins. For instance, studies in transformed induced pluripotent stem cells derived from patients with familial glaucoma have explored the effect of timolol on optineurin (OPTN) aggregation . OPTN protein interacts with autophagy-associated proteins like TANK-binding kinase (TBK1) and membrane vesicular trafficking proteins such as TBC1D17 and Rab8 . Research indicates that timolol might enhance autophagic flux, a cellular process involving the degradation of aggregated proteins, potentially by decreasing intracellular cAMP . This enhanced autophagic flux could contribute to reducing OPTN aggregation . Furthermore, timolol exposure has been shown to increase the expression of forkhead box O3 (FoxO3a), a downstream factor of Gβγ protein, which has the potential to promote autophagic flux .
While Rho-kinase (ROCK) inhibitors represent a distinct class of glaucoma medications that target the trabecular meshwork to increase aqueous humor outflow, studies have also investigated the interaction between timolol and ROCK inhibition . Research suggests that ROCK inhibition can reduce the intraocular penetration of timolol maleate (B1232345), possibly due to increased systemic elimination through conjunctival vasculature . This indicates a potential pharmacokinetic interaction rather than a direct molecular interaction of timolol with ROCK itself .
Timolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C19 . This metabolic interaction with CYP2D6 is a significant consideration for drug interactions, as inhibitors of CYP2D6 can increase timolol levels .
The following table summarizes some of the molecular and cellular interactions discussed:
| Protein/Pathway | Type of Interaction | Cellular Effect | Research Context |
| Beta-1 Adrenergic Receptor | Antagonist (Binding competition with catecholamines) | Decreased heart rate and cardiac output, decreased blood pressure . | Primary mechanism of action . |
| Beta-2 Adrenergic Receptor | Antagonist (Binding competition with catecholamines) | Decreased aqueous humor production, increased peripheral vascular resistance . | Primary mechanism of action, particularly in ocular applications . |
| Optineurin (OPTN) | Indirect (Potential enhancement of autophagic flux) | Reduced protein aggregation . | Investigated in familial glaucoma models . |
| TANK-binding kinase (TBK1) | Indirect (OPTN interaction with TBK1, potentially affected by timolol's action on OPTN aggregation) | Involved in autophagy pathways . | Related to OPTN interaction studies . |
| TBC1D17 and Rab8 | Indirect (OPTN interaction with these proteins, potentially affected by timolol's action on OPTN aggregation) | Involved in membrane vesicular trafficking . | Related to OPTN interaction studies . |
| Forkhead box O3 (FoxO3a) | Increased expression | Potential promotion of autophagic flux . | Investigated in familial glaucoma models . |
| Gα/Gβγ-protein signaling cascade | Inhibition (downstream effect of beta-adrenergic receptor blockade) | Affects downstream pathways including adenylyl cyclase and cAMP levels . | Part of the beta-adrenergic signaling pathway . |
| Adenylyl cyclase | Inhibition (via G-protein cascade) | Decreased cAMP production . | Part of the beta-adrenergic signaling pathway . |
| Cyclic AMP (cAMP) | Decreased intracellular levels | Affects various downstream processes, potentially including autophagic flux . | Part of the beta-adrenergic signaling pathway and potential link to autophagy . |
| Myosin light chain kinase (MLCK) | Indirect (ROCK inhibitors affect MLC phosphorylation, distinct from timolol's primary action) | Involved in muscle contraction . | Discussed in contrast to ROCK inhibitor mechanisms . |
| Rho-kinase (ROCK) | No direct interaction; potential pharmacokinetic interaction with ROCK inhibitors . | Affects cellular cytoskeleton and contraction . | Investigated for combined effects with ROCK inhibitors . |
| Cytochrome P450 2D6 (CYP2D6) | Metabolism | Biotransformation of timolol . | Major metabolic enzyme for timolol . |
| Cytochrome P450 2C19 (CYP2C19) | Metabolism | Biotransformation of timolol . | Minor metabolic enzyme for timolol . |
While Timolol's primary mechanism is well-defined through its interaction with beta-adrenergic receptors, ongoing research continues to explore its potential involvement in other cellular pathways and interactions with various proteins, which may contribute to its therapeutic effects or influence its pharmacological profile.
Pharmacokinetic Investigations in Preclinical and in Vitro Models
Absorption Mechanisms in Experimental Systems
Investigating how timolol (B1209231) is absorbed in experimental systems helps elucidate the pathways and factors influencing its entry into ocular tissues and systemic circulation.
In vitro and ex vivo studies utilizing animal corneas have been instrumental in evaluating the permeability of timolol across the corneal barrier. These studies often employ diffusion cells, such as Franz diffusion cells, with corneas from species like rabbits, cows, or pigs .
Research has demonstrated that the formulation can significantly impact timolol's corneal permeability. For instance, studies comparing timolol maleate (B1232345) solutions with formulations like mucoadhesive-thermosensitive gels or self-assembling peptide hydrogels have shown enhanced corneal penetration with the novel delivery systems . One ex vivo study using cow corneas reported that after 24 hours, the amount of timolol maleate penetrating the cornea was 73.38% from a chitosan (B1678972) gel formulation and 71.80% from a carboxymethylcellulose gel, compared to 60.55% from a commercial preparation . Another study using porcine corneas found that a peptide hydrogel formulation achieved a 2.8-fold higher corneal permeability for timolol maleate compared to a solution form, with a permeability coefficient (Papp) of 2.3 × 10−6 ± 0.3 cm/s for the hydrogel versus 0.75 × 10−6 ± 0.053 cm/s for the solution .
The permeability coefficient has also been shown to be dependent on the polymer type used in ocular inserts, with higher polymer solubility correlating with a higher permeability coefficient .
Systemic absorption of timolol following topical ocular administration has been observed in various animal models, including rabbits, rats, and dogs . This absorption can occur via the conjunctival veins and drainage through the nasolacrimal duct .
Studies in rats have measured timolol levels in plasma after topical and intraperitoneal dosing . While plasma levels were generally low or not detectable after topical administration in some rat experiments, increasing intraperitoneal doses resulted in corresponding increases in plasma concentrations . In rabbits, topical ocular administration of radiolabelled timolol resulted in systemic absorption . Combined treatment with bimatoprost (B1667075) and timolol in rabbits and monkeys led to an increased systemic timolol exposure compared to timolol administered alone .
In anesthetized dogs, topical ocular application of timolol maleate resulted in systemic effects, including decreased basal blood pressure and heart rate, and inhibited isoproterenol-induced responses, indicating systemic absorption and activity .
In Vitro and Ex Vivo Corneal Permeation Studies.
Distribution Profile in Experimental Tissues and Compartments
Timolol distributes into various ocular and systemic tissues after administration in experimental models.
Distribution of timolol within the eye has been studied in animal models like rabbits and rats . Following topical ocular administration, timolol is found in the cornea, aqueous humor, iris, and ciliary body .
In rabbits, maximum aqueous humor concentrations of approximately 870 ng/mL were achieved within 30 minutes after topical administration of radiolabelled timolol, with concentrations declining to about 6 ng/mL at 24 hours . Intracameral injection studies in rabbits showed that timolol distributes from the aqueous humor to surrounding tissues, including the iris-ciliary body, cornea, and lens . The volume of distribution values in the anterior chamber (937 μL for timolol) were significantly greater than the anatomical volume of the aqueous humor (approximately 300 μL in rabbits), suggesting distribution into neighboring tissues .
Studies in rats receiving topical timolol daily showed accumulation in ocular tissues, with concentrations ranging from 2.3 to 4.4 µg/g in the cornea, 198 to 326 µg/g in the iris, 0.05 to 0.11 µg/mL in the vitreous, and 0.17 to 0.77 µg/g in the retina . Higher tissue concentrations were generally observed in the treated eye compared to the untreated eye after a single topical dose, except in the vitreous .
Distribution from the aqueous humor to the lens is considered minimal, with much lower concentrations in the lens compared to the aqueous humor, iris, and ciliary body .
A significant factor influencing timolol's distribution and retention in the eye is its binding to melanin (B1238610), a pigment present in high quantities in ocular tissues such as the iris, ciliary body, choroid, and retinal pigment epithelium .
Studies comparing pigmented and albino animals (rabbits, rats) have consistently shown higher concentrations and prolonged retention of timolol in the pigmented ocular tissues of pigmented animals . For example, concentrations of another beta-blocker (H 21644) were seven times higher in the iris and ciliary body of pigmented rabbits than in albino animals . Daily instillation of timolol in pigmented rabbits caused a gradual increase in its content in the iris and ciliary body .
In vitro binding studies using isolated bovine melanosomes have confirmed that timolol binds reversibly to ocular melanin . This binding can lead to prolonged retention and accumulation in pigmented tissues .
Ocular Tissue Distribution (e.g., Cornea, Iris, Ciliary Body, Aqueous Humor).
Metabolic Pathways and Enzyme Systems in Experimental Models
The metabolism of timolol has been investigated in experimental models, primarily focusing on the enzymes involved.
In humans, timolol is primarily metabolized in the liver by the cytochrome P450 (CYP) 2D6 enzyme, with a minor contribution from CYP2C19 . This metabolic pathway has also been explored using in vitro models such as human liver microsomes and hepatocytes . Studies using plated hepatocytes have shown that accurate clearance results for timolol can be obtained, and its metabolism is linked to CYP2D6 .
While CYP2D6 and CYP2C19 messenger RNAs (mRNAs) have been detected in various human ocular tissues, including the cornea and nonpigmented ciliary epithelial cells, the metabolic activity of timolol within the eye appears to be negligible . The principal site of timolol metabolism is the liver .
Timolol is metabolized by cleavage of the morpholine (B109124) ring to form two primary metabolites, and hydroxylation of the terminal methyl group on the t-butyl moiety is a minor pathway . Four metabolites have been identified, with a hydroxy metabolite being the most predominant .
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C19)
Cytochrome P450 (CYP) enzymes represent a superfamily of enzymes that play a significant role in the metabolism of many drugs, including timolol. In vitro studies utilizing human liver microsomes have demonstrated that CYP2D6 is the primary enzyme responsible for timolol metabolism. CYP2C19 also contributes to timolol metabolism, although to a lesser extent, typically accounting for less than 10% of the intrinsic microsomal clearance.
Research indicates that the metabolism of timolol by recombinant P450 enzymes and correlation analyses further support the predominant role of CYP2D6. Inhibition studies have also provided evidence for the involvement of these enzymes. For instance, quinidine, a known inhibitor of CYP2D6, has been shown to be a potent competitive inhibitor of timolol metabolism in vitro, with a reported Ki value of 0.08 µM. Fluvoxamine, an inhibitor of CYP2C19, exhibited a lesser inhibitory effect on timolol metabolism, corroborating the minor contribution of CYP2C19.
While CYP2D6 and CYP2C19 messenger RNAs (mRNAs) have been detected in various ocular tissues, including the cornea and nonpigmented human ciliary epithelial cells, the expression levels of CYP2D6 in human ocular tissues are considered negligible. This suggests that the liver is the principal site of timolol metabolism.
Table 1: Role of Key CYP Enzymes in Timolol Metabolism
| Enzyme | Contribution to Timolol Metabolism (in vitro, human liver microsomes) | Inhibitor Used in Studies | Inhibition Potency (Ki) |
| CYP2D6 | Principal metabolizing enzyme | Quinidine | 0.08 µM |
| CYP2C19 | Minor contributor (<10%) | Fluvoxamine | Less potent than quinidine |
Note: Data primarily derived from in vitro studies using human liver microsomes.
Identification and Characterization of Metabolites in Experimental Settings
Studies aimed at identifying and characterizing timolol metabolites in experimental settings have revealed the formation of several metabolic products. Early studies suggested the formation of at least two major metabolites in humans, resulting from the cleavage of the morpholine ring. More recent studies using human liver microsomes and cryopreserved hepatocytes have confirmed these findings and demonstrated the formation of a greater number of metabolites.
In vitro studies using human liver microsomes have identified four metabolites of timolol, with a hydroxy metabolite (M1) being the most abundant. The formation of M1 in human liver microsomes has a reported Km value of 23.8 µM. Timolol is metabolized by two primary pathways. One pathway leads to the formation of an ethanolamine (B43304) side chain on the thiadiazole ring, while the other results in an ethanolic side chain on the morpholine nitrogen and a second similar side chain featuring a carbonyl group adjacent to the nitrogen.
While messenger RNAs for CYP2D6 and CYP2C19 have been detected in ocular tissues, only very low levels of two timolol metabolites, specifically a hydroxyethyl (B10761427) glycine (B1666218) metabolite and a 3-oxometabolite, have been identified in aqueous humor following topical timolol administration.
Excretion Pathways in Preclinical Organisms
Studies in preclinical organisms, such as rats and dogs, have provided information regarding the excretion pathways of timolol. Following intravenous administration of radiolabeled timolol to rats and dogs, radioactivity was primarily eliminated via renal excretion. Moderate excretion into feces was also observed in these preclinical models.
In humans, approximately 20% of a timolol dose is excreted unchanged in the urine, with the remaining portion being excreted in the urine as metabolites. This indicates that while metabolism is significant, a notable fraction of the parent compound is also eliminated renally without undergoing biotransformation.
Table 2: Timolol Excretion in Preclinical Models and Humans
| Species | Primary Excretion Route | Secondary Excretion Route | Percentage Excreted Unchanged (Urine) | Percentage Excreted as Metabolites (Urine) |
| Rats (IV dose) | Renal | Fecal (moderate) | Approximately equal to metabolite | Approximately equal to unchanged drug |
| Dogs (IV dose) | Renal | Fecal (moderate) | Primarily unchanged drug | Several minor metabolites detected |
| Humans (various) | Renal | N/A | ~20% | ~80% |
Note: Data from preclinical studies (IV administration) and human studies (various administration routes).
Preclinical Pharmacodynamic Studies in Experimental Systems
Ocular Pharmacodynamics in Animal Models
Animal models are extensively used to study the ocular effects of timolol (B1209231), focusing on its primary target: the reduction of elevated intraocular pressure (IOP).
Regulation of Aqueous Humor Dynamics (Formation and Outflow)
Timolol is understood to lower IOP primarily by reducing the formation of aqueous humor in the ciliary body. This mechanism involves the inhibition of beta-adrenergic receptors in the ciliary epithelium, which in turn affects the production of cyclic adenosine (B11128) monophosphate (cAMP). Studies in various animal models, including rabbits and monkeys, have investigated this effect.
In unanesthetized owl monkeys, topical administration of timolol has been shown to decrease aqueous humor flow in a dose-dependent manner. Lower concentrations (e.g., 5 µg) resulted in significant local inhibition of flow in the treated eye, while higher concentrations (e.g., 100 µg) caused a bilateral decrease, suggesting systemic absorption at higher doses.
Research utilizing the bovine isolated arterially perfused eye model has also explored the relationship between timolol, aqueous humor formation, and ciliary epithelial cAMP levels. In these studies, timolol caused a significant reduction in aqueous humor formation and intraocular pressure, although the correlation with ciliary epithelial cAMP content was not always clear in the absence of phosphodiesterase inhibitors like IBMX.
Furthermore, studies on cultured bovine pigmented ciliary epithelial cells have suggested that timolol may inhibit aqueous humor secretion through mechanisms independent of cAMP reduction. This could involve effects on ion transporters such as Cl-/HCO3- exchange.
Effects on Intraocular Pressure in Animal Models of Ocular Hypertension
Timolol has demonstrated significant IOP-lowering effects in various animal models of induced ocular hypertension. These models are designed to mimic the elevated IOP characteristic of glaucoma.
In a water loading-induced ocular hypertension rabbit model, timolol showed a significant maximum IOP-lowering effect of 3.6 mmHg (27.2%) compared to the control group after 20 minutes. However, the duration of this effect was relatively short, not being observed after 40 minutes in this specific model.
Studies using a microbead-induced ocular hypertension mouse model have also evaluated timolol's efficacy. In this model, which is characterized by dysfunctional aqueous outflow facility, timolol administration resulted in an average IOP reduction of 2.2 ± 0.1 mmHg compared to the vehicle control-treated group. This model is considered particularly useful for screening compounds that suppress aqueous humor production.
Different animal models of ocular hypertension, such as steroid-induced and hypertonic saline-induced models in rats and nonhuman primates, are utilized for preclinical testing of ocular hypotensive agents like timolol. These models allow for the assessment of IOP reduction using techniques like tonometry.
Data from various animal models highlight the ability of timolol to reduce elevated IOP, primarily through its action on aqueous humor production.
Systemic Pharmacodynamic Effects in Animal Models
While primarily used for its ocular effects, timolol is a non-selective beta-blocker and can exert systemic effects by blocking beta-adrenergic receptors in other tissues. Preclinical studies in animals investigate these potential systemic pharmacodynamic effects.
Modulation of Cardiovascular Parameters (e.g., Heart Rate) in Experimental Animals
Studies in experimental animals have shown that timolol can influence cardiovascular parameters, particularly heart rate.
In rabbits, topical administration of timolol has been observed to decrease heart rate. Similarly, studies in beagles have indicated that timolol can cause alterations in heart rate and electrocardiographic values. Some researchers have reported a significant reduction in heart rate after timolol instillation in both glaucomatous and healthy dogs.
An investigation in experimentally dilated cardiomyopathy and healthy rabbits found that 0.5% timolol maleate (B1232345) eye drops significantly reduced heart rate at various time points after administration. This effect was observed in both the cardiomyopathy models and healthy rabbits. However, this study did not observe significant alterations in mean arterial pressure in either group.
Another study in cats evaluated the effects of 0.5% timolol ophthalmic solution on heart rate. A significant median heart rate reduction of 25 bpm was observed after timolol administration in apparently healthy cats.
Studies in rats administered timolol orally also reported a decrease in heart rate.
These preclinical findings in various animal species indicate that timolol, even when administered topically to the eye, can be systemically absorbed and lead to a reduction in heart rate due to its beta-blocking activity.
Cellular Responses to Timolol
Investigating the effects of timolol at the cellular level provides a deeper understanding of its mechanisms of action.
Studies on Ciliary Epithelial Cell Physiology
The ciliary epithelium is the primary site of aqueous humor production, making studies on timolol's effects on these cells crucial. The bilayered ciliary epithelium, consisting of pigmented (PE) and nonpigmented (NPE) cells, is responsible for secreting aqueous humor through a multi-step process involving ion and water transport.
Studies on cultured bovine pigmented ciliary epithelial cells have explored the impact of timolol on cellular processes related to aqueous humor formation. These studies have indicated that timolol can inhibit the regulatory volume increase (RVI) in these cells in a cAMP-independent manner. This inhibition was associated with an increase in intracellular calcium and pH. The findings suggest that timolol's inhibition of aqueous humor formation may involve direct effects on ion transport mechanisms in the ciliary epithelium, such as the inhibition of Cl-/HCO3- exchange.
Electron probe X-ray microanalysis studies on rabbit ciliary epithelium have also been used to investigate the elemental composition changes induced by timolol, further supporting its effects on ion handling in these cells.
Research using excised bovine ciliary processes and cultured ciliary epithelial cells has examined the effects of timolol on cAMP levels. While some studies in perfused bovine eyes did not show a clear correlation between timolol's reduction in aqueous humor formation and ciliary epithelial cAMP content in the absence of IBMX, studies on isolated tissues have provided insights into the complex interplay of adrenergic receptors and signaling pathways in these cells.
These cellular studies complement the in vivo findings by providing detailed information on the direct effects of timolol on the ciliary epithelium, the tissue responsible for aqueous humor production.
Novel Pharmacodynamic Research Applications.
Investigation of Timolol in Preclinical Wound Healing Models.
Preclinical studies utilizing various experimental models have investigated the potential of timolol to enhance wound healing. These investigations aim to elucidate the underlying mechanisms by which timolol influences the cellular and molecular events critical for successful tissue repair.
Research in a Wistar rat model of full-thickness thermal skin burns explored the impact of topical timolol 1% cream. Results indicated that timolol effectively prevented necrosis, facilitated healing, and boosted antioxidant capacity compared to control groups mdpi.comresearchgate.net. Histopathological analyses in this study showed that timolol promoted keratinocyte migration and neocapillarization researchgate.net.
In an ex vivo human skin culture model of combined radiation and burn injury, daily application of 10 µM timolol demonstrated an increase in wound epithelialization by 5–20% after combined injury (burn and 10 Gy ex vivo irradiation) escholarship.org. Exposure to 10 Gy irradiation significantly suppressed epidermal keratinocyte proliferation, a process crucial for re-epithelialization escholarship.org. The study suggested that timolol's beneficial effect might involve blocking the activity of locally elevated epinephrine, which is known to delay healing by inhibiting keratinocyte migration escholarship.org.
Studies in diabetic mouse models have also shown promising results. A bioengineered scaffold containing hypoxia-preconditioned human mesenchymal stem cells combined with sustained topical timolol application improved impaired wound healing nih.govoup.comeurekalert.org. Optimized treatment with MSCs preconditioned in 1 µM timolol at 1% oxygen, seeded on a matrix scaffold and combined with daily topical timolol applications at 2.9 mM, resulted in improved wound epithelialization nih.govoup.com. Specifically, both 1 µM and 2.9 mM timolol treatments showed a significant increase in wound re-epithelialization compared to the control group (matrix alone) nih.govoup.com. The 2.9 mM concentration, derived from the clinical dosing of 0.5% timolol for glaucoma, resulted in a 65.6% improvement in wound re-epithelialization compared to the control nih.govoup.com. This treatment also demonstrated anti-inflammatory benefits in the early stages of healing, increasing CCL2 expression, lowering pro-inflammatory cytokines IL-1B and IL6 levels, decreasing neutrophils, and shifting the macrophage ratio towards an anti-inflammatory phenotype nih.govoup.com. Furthermore, expression of the endothelial marker CD31, indicative of angiogenesis, was increased nih.gov.
An ovine (sheep) model of grafted full-thickness burn wounds, designed to mimic clinical scenarios, was used to test the efficacy of topical timolol oaepublish.comresearchgate.net. The results showed a significantly higher epithelialization rate on Day 14 in the timolol treatment group researchgate.netoaepublish.comresearchgate.net. The time taken for the epithelialization rate to exceed 85%, 90%, and 95% was significantly shorter in the timolol-treated wounds researchgate.netoaepublish.comresearchgate.net. This study indicated that timolol accelerates epithelialization through a mechanism other than improving wound blood flow oaepublish.comresearchgate.net.
The proposed mechanisms underlying timolol's pro-healing effects in preclinical models include the blockade of beta-adrenergic receptors, which can inhibit keratinocyte migration when activated nih.govresearchgate.net. By blocking β2-adrenergic receptors, timolol may prevent the downregulation of extracellular signal-related kinases necessary for migration, thereby promoting keratinocyte movement and re-epithelialization nih.gov. Additionally, timolol has been shown to modulate inflammation and promote wound maturation researchgate.netresearchgate.netresearchgate.net. Studies suggest it may also impact microbial quorum sensing and virulence researchgate.netresearchgate.netresearchgate.net.
The following table summarizes some key preclinical findings:
| Experimental Model | Wound Type | Timolol Application Method | Key Findings | Source |
| Wistar Rat | Full-thickness thermal burn | Topical 1% cream | Prevented necrosis, facilitated healing, boosted antioxidant capacity, promoted keratinocyte migration and neocapillarization. | mdpi.comresearchgate.net |
| Ex vivo Human Skin Culture | Combined burn and radiation | Daily 10 µM application | Increased wound epithelialization (5-20%). | escholarship.org |
| Diabetic Mouse | Excisional wound | Topical 2.9 mM application | Improved wound epithelialization (65.6% vs control), decreased inflammation, increased angiogenesis (CD31 expression). | nih.govoup.com |
| Ovine (Sheep) Grafted Full-thickness Burn | Grafted full-thickness burn | Topical | Accelerated epithelialization rate, shorter time to achieve high epithelialization percentages. | researchgate.netoaepublish.comresearchgate.net |
These preclinical studies provide evidence supporting the potential of timolol as a therapeutic agent to improve wound healing outcomes by influencing key biological processes such as epithelialization, inflammation, and angiogenesis.
Structure Activity Relationship Sar Studies
Correlating Chemical Structure with Beta-Adrenergic Receptor Binding Affinity
Timolol (B1209231) exerts its therapeutic effects by competitively binding to and blocking both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors. mims.comdrugbank.comwikipedia.org The interaction between timolol and the beta-adrenergic receptor primarily involves hydrogen bonds. wikipedia.org
Key structural elements contributing to this binding and the resulting antagonistic activity include the aromatic ring system (the thiadiazole moiety in timolol) and the propanolamine (B44665) side chain. wikipedia.orgpharmaguideline.com The presence of an oxygen atom (forming an ether linkage) between the aromatic ring and the propanolamine side chain, characteristic of aryloxypropanolamines, is significant for antagonistic properties. wikipedia.orgpharmaguideline.comramauniversity.ac.in Furthermore, the bulky tert-butyl group attached to the nitrogen atom in the amino portion of the side chain is important for beta-antagonistic activity. pharmaguideline.com
Impact of Stereochemistry (Enantiomers) on Biological Activity
Timolol contains a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine side chain. It is clinically used as the pure (S)-enantiomer. pharmaguideline.comramauniversity.ac.inmdpi.com Extensive research has demonstrated a significant difference in the biological activity between the two enantiomers. The (S)-isomer is considerably more potent in blocking beta-adrenergic receptors than the (R)-isomer. mdpi.comscholasticahq.com Studies indicate that the (R)-enantiomer possesses only about 3% of the potency of the (S)-isomer in certain beta-blocking activities and is significantly less potent at β₂ receptors. scholasticahq.com
This stereoselectivity is attributed to the specific three-dimensional arrangement required for optimal binding to the chiral binding site of the beta-adrenergic receptor. mdpi.com For aryloxypropanolamines like timolol, the (S) absolute configuration of the carbon atom substituted with the hydroxyl group is crucial for maximal beta-blocking activity. wikipedia.orgpharmaguideline.comramauniversity.ac.in
Influence of Aromatic Ring Substitutions on Pharmacological Profiles
The aromatic ring system is an essential component of the beta-blocker structure and influences its interaction with the receptor, as well as pharmacokinetic properties such as absorption, excretion, and metabolism. wikipedia.orgramauniversity.ac.in In timolol, this is represented by the 4-morpholin-4-yl-1,2,5-thiadiazol-3-yl group.
While SAR studies on beta-blockers in general suggest that the nature and position of substituents on the aromatic ring can influence receptor selectivity (e.g., para substitution for β₁ selectivity), timolol is a non-selective beta-blocker. pharmaguideline.comramauniversity.ac.in The specific thiadiazole ring system in timolol, along with its attached morpholine (B109124) group, has been shown through co-crystal structures with the beta-adrenergic receptor to protrude deeper into the binding pocket compared to the aromatic systems of some other beta-blockers, contributing to its binding characteristics. researchgate.net
Role of the Morpholine Moiety in Modulating Activity
The morpholine ring is an integral part of the timolol structure, attached to the thiadiazole ring. The morpholine moiety is recognized as a versatile pharmacophore in medicinal chemistry, known to influence the pharmacological activity and pharmacokinetic properties of compounds. researchgate.netresearchgate.netsci-hub.se
In the context of beta-adrenergic receptor binding, the morpholine group in timolol plays a role in enhancing binding affinity. Co-crystal structures reveal that the morpholine group is involved in an additional network of hydrogen bonds with amino acid residues (such as Asp, Tyr, and Ser) within the receptor binding site. researchgate.net This extra interaction contributes to the stronger binding of timolol compared to analogues lacking this feature. The weakly basic nitrogen and the oxygen atom in the morpholine ring can participate in hydrogen bonding and influence solubility, further impacting the compound's interaction with biological targets. researchgate.net
Design and Evaluation of Hybrid Molecules (e.g., Beta-Blocker-Carbonic Anhydrase Inhibitor Conjugates)
Given that glaucoma is often treated with a combination of drugs, including beta-blockers like timolol and carbonic anhydrase inhibitors (CAIs), research has explored the design of single-molecule hybrid drugs combining the pharmacophores of both classes. nih.govfrontiersin.orgnih.govresearchgate.net This multitargeted approach aims to enhance efficacy and potentially simplify treatment regimens.
Hybrid molecules incorporating a beta-blocker component (structurally related to timolol or other beta-blockers) linked to a CAI moiety (typically a sulfonamide) have been synthesized and evaluated for their ability to inhibit CA isoforms and modulate beta-adrenergic receptors. nih.govfrontiersin.org Studies have shown that some of these beta-blocker-CAI hybrids exhibit potent inhibitory activity against relevant CA isoforms (such as hCA II and XII) and demonstrate affinity for beta-ARs. nih.govfrontiersin.org
Evaluation in animal models of glaucoma has indicated that certain hybrid compounds can lower intraocular pressure more effectively than timolol or dorzolamide (B1670892) (a commonly used CAI) administered alone, or even their combination. frontiersin.orgnih.gov The design of these hybrids involves different linking strategies between the two pharmacophores, which can influence their dual-targeting activity. frontiersin.org These studies provide proof-of-concept for the potential of beta-blocker-CAI hybrids as innovative antiglaucoma therapies. nih.gov
Advanced Analytical Research Methodologies for Timolol
Chromatographic Techniques for Research Applications.
Chromatographic methods are essential for separating and quantifying timolol (B1209231) in complex matrices, including research formulations and in the presence of other active pharmaceutical ingredients or excipients. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are prominent techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation.
HPLC is extensively used for the quantitative analysis of timolol maleate (B1232345) in various research applications and formulations. Method development for timolol typically involves selecting appropriate stationary phases, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity. Reverse-phase HPLC (RP-HPLC) is a common approach, often employing C18 columns. researchgate.netijfmr.comscirp.orgresearchgate.netresearchgate.net
Mobile phase compositions vary depending on the specific application and co-formulated drugs, but commonly include mixtures of buffer solutions (e.g., phosphate (B84403) buffer) and organic solvents such as methanol (B129727) and acetonitrile (B52724). researchgate.netscirp.orgresearchgate.netnih.gov For instance, a method for simultaneous estimation of Brinzolamide and Timolol maleate utilized an Inertsil ODS C18 column with a mobile phase of Sodium dihydrogen phosphate buffer and Methanol (70:30 v/v) at pH 7.5, detected at 279 nm. researchgate.net Another RP-HPLC method for Bimatoprost (B1667075) and Timolol Maleate used a C18 Inertsil column with Phosphate buffer (pH 6.0): ACN (60:40 %v/v) at a flow rate of 1 ml/min and UV detection at 210 nm. researchgate.net A stability-indicating RP-HPLC method for Bimatoprost and Timolol in ophthalmic solution employed a Zorbex SB phenyl column with a mobile phase of Phosphate buffer, methanol, and acetonitrile (50:30:20 % v/v) at a flow rate of 1 ml/min, detected at 210 nm for Bimatoprost and 295 nm for Timolol. scirp.org
Validation of developed HPLC methods is performed according to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netijfmr.comscirp.orgresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijfmr.comscirp.orgresearchgate.net
Reported linearity ranges for timolol maleate in HPLC methods vary depending on the specific method and combination with other drugs. Examples include 0.0001 - 0.0023 mg/ml, 25-75 μg/ml, 4-20 µg/ml, 25-125 μg/ml, 1-180 µg/mL, and 0.10 mg/ml to 0.30 mg/ml. researchgate.netijfmr.comscirp.orgresearchgate.netijpsnonline.comjddtonline.info LOD and LOQ values are also determined to establish the sensitivity of the method. researchgate.netijfmr.comresearchgate.netresearchgate.netjddtonline.info For example, an RP-HPLC method for Travoprost and Timolol maleate reported an LOD of 0.244 μg/ml and an LOQ of 0.814 μg/ml for timolol maleate. researchgate.net
HPLC methods have also been developed as stability-indicating methods by subjecting timolol maleate to forced degradation studies under various stress conditions like acid, alkali, oxidation, thermal, and photolytic degradation to ensure the method can separate degradation products from the intact drug. ijfmr.comscirp.orgzenodo.org
Table 1: Examples of HPLC Parameters for Timolol Analysis
| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Timolol Retention Time (min) | Linearity Range |
| Brinzolamide and Timolol Maleate | Inertsil ODS C18 | Sodium dihydrogen phosphate buffer: Methanol (70:30 v/v), pH 7.5 | 279 | 1.0 | 7.206 ± 0.01 | 0.0001 - 0.0023 mg/ml |
| Bimatoprost and Timolol Maleate | Inertsil C18 | Phosphate buffer (pH 6.0): ACN (60:40 %v/v) | 210 | 1.0 | 2.203 | 25-75 μg/ml |
| Bimatoprost and Timolol Maleate | Zorbex SB phenyl | Phosphate buffer: Methanol: Acetonitrile (50:30:20 % v/v) | 295 (for Timolol) | 1.0 | 3.77 | 0.10 - 0.30 mg/ml |
| Timolol Maleate | Agilent C18 | Methanol: Water (20:80 v/v) | 294 | 0.8 | 4.56 | 4-20 µg/ml |
| Brinzolamide and Timolol Maleate | Inertsil C18 | Methanol: 0.05M phosphate buffer (70:30, v/v) pH 7.5 | 279 | 1.0 | 7.206 ± 0.01 | 25-125 μg/ml |
| Dorzolamide (B1670892) and Timolol Maleate | Not specified (C18) | Acetonitrile: 0.05M phosphate buffer (30:70), pH 3.5 | 220 | Not specified | Not specified | 1.25-25 μg/mL (for Timolol) |
| Travoprost and Timolol Maleate | Hypersil BDS C18 | Water (pH2 adjusted with OPA): Methanol (85:15% v/v) | 233 | 0.8 | 2.48±0.01 | 25% to 150% of working conc. |
High-Performance Thin-Layer Chromatography (HPTLC).
HPTLC is another valuable chromatographic technique for the analysis of timolol maleate, offering advantages such as simplicity and cost-effectiveness compared to HPLC in certain applications. researchgate.net HPTLC methods for timolol maleate involve using precoated silica (B1680970) gel plates as the stationary phase and developing suitable mobile phases to achieve separation. researchgate.netmdpi.comirispublishers.com
Mobile phase systems reported for timolol maleate analysis by HPTLC include combinations of ethyl acetate, methanol, isopropyl alcohol, and ammonia, or chloroform, methanol, and ammonia. zenodo.orgresearchgate.netnih.gov Detection is typically performed by densitometric scanning at a specific wavelength, such as 294 nm or 296 nm, corresponding to the UV absorbance maximum of timolol maleate. zenodo.orgresearchgate.netnih.gov
HPTLC methods are also validated for parameters like linearity, precision, accuracy, LOD, and LOQ. zenodo.orgresearchgate.net Linearity ranges reported for HPTLC methods for timolol maleate include 100-600 ng and 100-1000 ng/spot. zenodo.orgresearchgate.net The retention factor (Rf) value is a key parameter in HPTLC for identifying the compound. zenodo.orgmdpi.com HPTLC methods have demonstrated their stability-indicating capability by separating timolol maleate from its degradation products. zenodo.orgresearchgate.net
Table 2: Examples of HPTLC Parameters for Timolol Maleate Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (ng/spot) | Rf Value |
| Silica gel 60F254 | Ethyl acetate: Methanol: Isopropyl alcohol: Ammonia (25%) (80:20:2:1) | 294 | 100-600 | Not specified |
| Silica gel 60F254 | Chloroform: Methanol: Ammonia (9:1:0.1) | 296 | 100-1000 | 0.53 ± 0.027 |
| Silica gel 60F254 | Ethyl acetate: Methanol: Ammonia (5:3:0.5) | Not specified | Not specified | Not specified |
| Silica gel TLC aluminum plates F254 | Chloroform: Methanol: Ammonia (6:1:0.1) | Not specified | 3-16 (μ g/band ) | 0.55 |
Simultaneous Estimation Methods in Research Formulations.
Research formulations often involve timolol in combination with other active pharmaceutical ingredients to enhance therapeutic efficacy. Analytical methods capable of simultaneously estimating timolol and co-formulated drugs are crucial for quality control and research studies. Both HPLC and HPTLC have been widely applied for the simultaneous determination of timolol maleate with various drugs, including Brinzolamide, Bimatoprost, Dorzolamide, and Travoprost. researchgate.netscirp.orgresearchgate.netresearchgate.netnih.govijpsnonline.commdpi.comirispublishers.comresearchgate.netijpsr.comrjptonline.org
These simultaneous estimation methods involve optimizing chromatographic conditions to achieve adequate separation of all active components within a reasonable analysis time. researchgate.netscirp.orgresearchgate.netnih.gov Method validation for simultaneous estimation follows similar ICH guidelines, ensuring the accuracy, precision, and specificity of the method for each analyte in the mixture. researchgate.netscirp.orgresearchgate.netijpsnonline.com
For example, an RP-HPLC method was developed for the simultaneous estimation of Brinzolamide and Timolol maleate in ophthalmic solutions, demonstrating good separation and method validation according to ICH guidelines. researchgate.net Another study reported a stability-indicating RP-HPLC method for the simultaneous analysis of Bimatoprost and Timolol in ophthalmic dosage forms. scirp.org HPTLC methods have also been developed and validated for the simultaneous determination of timolol maleate with other drugs like Brinzolamide and Travoprost. researchgate.netirispublishers.com
Spectroscopic Characterization Methods.
Spectroscopic techniques provide valuable information about the chemical structure, functional groups, and interactions of timolol, particularly in the context of formulation development and drug-excipient compatibility studies.
Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Polymer Interaction Studies.
FTIR spectroscopy is a powerful tool used in preformulation studies and formulation development to investigate potential interactions between timolol maleate and polymers or other excipients. longdom.orgjppres.comresearchgate.netijpronline.comnih.gov By comparing the FTIR spectra of pure timolol maleate, the pure polymer(s), and their physical mixtures or formulations, researchers can identify shifts in characteristic absorption bands or the appearance of new bands, which may indicate chemical interactions such as hydrogen bonding or salt formation. longdom.orgjppres.comresearchgate.netijpronline.comnih.gov
Studies have utilized FTIR to assess the compatibility of timolol maleate with various polymers intended for use in ocular inserts or other drug delivery systems, including Methyl Cellulose (B213188) (MC), Hydroxypropyl cellulose (HPC), Eudragit RL100 (ERL100), Eudragit RS100 (ERS100), Ethylcellulose (EC), Polyvinylpyrrolidone (PVP), and gelatin. longdom.orgjppres.com In many cases, FTIR studies have indicated the absence of significant chemical interactions between timolol maleate and the tested polymers, suggesting compatibility for formulation purposes. jppres.comresearchgate.netijpronline.comnih.gov For instance, FTIR analysis in a study on timolol maleate ocular inserts found no significant change in the peak values of the drug when compared with standard values, indicating the absence of chemical reactions between the drug and the polymers used. longdom.orgnih.gov
UV Spectrophotometry for Quantification.
UV spectrophotometry is a simple, rapid, and economical method frequently employed for the quantitative analysis of timolol maleate in bulk form and pharmaceutical formulations. irispublishers.comglobalresearchonline.netresearchgate.netekb.eg Timolol maleate exhibits characteristic UV absorption, with reported maximum absorbance wavelengths (λmax) typically around 294 nm to 301 nm, depending on the solvent or medium used. ijfmr.comijpronline.comglobalresearchonline.netresearchgate.netnih.gov
UV spectrophotometric methods for timolol quantification involve measuring the absorbance of sample solutions at the determined λmax and comparing it to a calibration curve prepared using standard solutions of known concentrations. globalresearchonline.netresearchgate.net These methods are validated for parameters such as linearity, accuracy, and precision. globalresearchonline.netresearchgate.net For example, a UV spectrophotometric method for timolol maleate in bulk fluids showed a maximum absorbance at 295 nm in distilled water and was linear over a concentration range of 2.00 µg/ml to 10.00 µg/ml. globalresearchonline.netresearchgate.net
UV spectrophotometry is also applied in simultaneous estimation methods for timolol in combination with other drugs, sometimes utilizing techniques like derivative spectrophotometry or multivariate calibration to overcome spectral overlap. ekb.egmedcraveonline.comtandfonline.com These methods allow for the simultaneous determination of multiple components in a mixture without prior separation. ekb.egtandfonline.com
Table 3: Examples of UV Spectrophotometric Parameters for Timolol Maleate Analysis
| Analyte(s) | Solvent/Medium | Maximum Absorbance (λmax) (nm) | Linearity Range |
| Timolol Maleate | Distilled water | 295 | 2.00 - 10.00 µg/ml |
| Timolol Maleate | Methanol | 294 | Not specified |
| Timolol Maleate | Phosphate buffer pH 6.4 | Not specified | Not specified |
| Brinzolamide and Timolol Maleate | Not specified | 294 and 255 | 2-50 µg/ml (Timolol) |
| Timolol Maleate and Pilocarpine (B147212) HCl | Ophthalmic solutions | 222 and 307 (derivative) | Not specified |
| Timolol | Phosphate buffer pH 7.4 | ~300 | Not specified |
| Timolol and Travoprost | Not specified | 230.5 or 272 (isosbestic) | Not specified |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of chemical compounds like Timolol. Both ¹H and ¹³C NMR spectroscopy are routinely applied in the characterization of Timolol. These methods provide detailed information about the arrangement of atoms within the molecule and the chemical environment of specific nuclei.
NMR studies can be used to confirm the structure of Timolol and its salts, such as Timolol maleate. Differences in chemical shifts in the NMR spectra can distinguish between the free base form and its salts. For instance, characteristic changes in the ¹³C chemical shifts of the OC₂ and NC₃ carbons have been observed when comparing Timolol salts and bases. Chemical shifts for OC₂ carbons are typically within 65.0–65.5 ppm for hydrochlorides, while they are larger, around 68.4 ppm, for bases. Similarly, NC₃ chemical shifts are around 46.9–47.0 for hydrochlorides and 50.3–52.6 for bases. researchgate.net
Furthermore, NMR spectroscopy, particularly ¹H NMR, can be employed to determine the enantiomeric purity and absolute configuration of Timolol. ingentaconnect.com By utilizing chiral solvating agents, the NMR spectra of enantiomers can be perturbed differently, leading to resolved signals that allow for the quantification of each enantiomer. ingentaconnect.com The relative intensities of specific proton resonances, such as the tert-butyl methyl protons, can be used to determine enantiomeric impurity. ingentaconnect.com This approach offers a rapid and effective method for chiral analysis. ingentaconnect.com
NMR has also been instrumental in investigating interactions between Timolol and other components in formulations, such as ion pair formation. Studies using ¹³C and ¹H NMR have revealed signal changes in Timolol and co-existing substances like sorbic acid or maleate, indicating the formation of ion pairs. nih.gov The localization of these changes within the molecules helps identify the binding sites involved in the interaction. nih.gov
Mass Spectrometry for Metabolite Profiling.
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS), is an essential tool for the identification and profiling of Timolol metabolites in biological systems and research studies. Metabolite profiling is a critical step in understanding the metabolic fate of Timolol.
HRMS offers high sensitivity and specificity, enabling the detection and identification of complex mixtures of molecules, including metabolites that may be present at low concentrations. visikol.comthermofisher.com LC-MS/MS provides structural information through the fragmentation of ions, aiding in the elucidation of metabolite structures. visikol.com
Research using in vitro liver systems, such as micro liver systems, in conjunction with HRMS has demonstrated the production and identification of Timolol metabolites. visikol.com One study reported the production of 6 Timolol metabolites in such a system. visikol.com HRMS is capable of distinguishing between metabolites with very similar structures but minute differences in mass, allowing for accurate analysis. visikol.com
Electrochemical Methods (e.g., Cyclic Voltammetry) in Research.
Electrochemical methods, including Cyclic Voltammetry (CV), are valuable techniques employed in the research and analysis of Timolol. These methods can be used for the quantitative determination of Timolol and to study its electrochemical behavior, such as oxidation processes.
Cyclic Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. This technique provides information about the redox properties of the analyte and the kinetics of the electron transfer reactions. CV has been used to characterize the electrochemical response of Timolol, often at modified electrodes designed to enhance sensitivity and selectivity. innovareacademics.in
Modified electrodes incorporating materials like multiwall carbon nanotubes (MWCNT) or iron (III) oxide nanoparticles have been developed to improve the electrochemical determination of Timolol. innovareacademics.in These modifications can enhance the peak currents observed in voltammetric experiments, facilitating more sensitive analysis.
Electrochemical methods, including CV, have been applied to the determination of Timolol in various matrices, including eye drop formulations and biological samples. innovareacademics.in Studies have explored the use of voltammetric techniques for the simultaneous determination of Timolol alongside other drugs in combined formulations. innovareacademics.in
CV can also be used to study the influence of factors like pH on the electrochemical behavior of Timolol. Understanding these factors is important for optimizing electrochemical methods for Timolol analysis.
Stability-Indicating Methods for Research Formulations.
Stability-indicating methods are crucial in pharmaceutical research to assess the stability of Timolol in various formulations and to quantify the drug in the presence of its degradation products. These methods are designed to accurately measure the active pharmaceutical ingredient (API) and separate it from impurities, excipients, and degradation products that may form over time or under stress conditions.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are widely used as stability-indicating methods for Timolol. nih.govmdpi.comzenodo.orgrjptonline.orgscirp.org These methods rely on the differential separation of components in a mixture based on their interactions with a stationary phase and a mobile phase.
Forced degradation studies are an integral part of developing and validating stability-indicating methods. These studies involve subjecting Timolol formulations to stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic degradation to induce the formation of degradation products. mdpi.comzenodo.orgscirp.org The developed chromatographic method must be able to effectively separate these degradation products from the intact Timolol peak. mdpi.comrjptonline.orgscirp.org
Various mobile phases and stationary phases have been explored for the stability-indicating analysis of Timolol. For instance, HPLC methods have utilized C18 columns with mobile phases consisting of mixtures of buffers, methanol, and acetonitrile. rjptonline.orgscirp.org HPTLC methods have employed silica gel plates with specific solvent systems. mdpi.comzenodo.org
Computational and in Silico Research Approaches
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as timolol) when it is bound to a protein target (receptor) and to estimate the strength of the binding researchgate.netnih.gov. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the molecular system, allowing researchers to observe the stability of the ligand-receptor complex and the conformational changes involved in binding under simulated physiological conditions researchgate.netnih.govplos.org.
Studies have utilized molecular docking and MD simulations to investigate the interaction of timolol (B1209231) with beta-adrenergic receptors, particularly the β2 adrenergic receptor (β2AR), which is a primary target for timolol's action in reducing intraocular pressure nih.govfrontiersin.orgnih.gov. Crystal structures of β2AR in complex with ligands like timolol provide a basis for these simulations nih.govnih.gov. These studies have shown that timolol binds to the orthosteric binding site of β2AR, establishing a network of hydrogen bonds and hydrophobic interactions with key residues in the receptor pocket frontiersin.orgnih.gov.
For instance, the binding mode of timolol in the β2AR has been characterized by a network of hydrogen bonds stabilizing the interaction frontiersin.org. Specifically, the charged amine group of timolol is involved in interactions with residues like Asp113 and Asn312 in the receptor nih.gov. MD simulations help to assess the stability of these predicted binding poses over time and understand the dynamic nature of the interaction researchgate.netnih.gov.
Beyond beta-adrenergic receptors, computational studies have also explored timolol's potential interactions with other targets. For example, in silico binding calculations have been performed to estimate the binding strength of timolol to enzymes like adenylyl cyclase (AC), glucose-6-phosphate dehydrogenase (G6PD), and 6-phosphogluconate dehydrogenase (6PGDH) nih.gov. Molecular docking predicted that timolol could strongly bind to adenylyl cyclase, and also to G6PD and 6PGDH nih.gov.
Binding Free Energy Calculations
Binding free energy calculations provide a more rigorous thermodynamic measure of the affinity between a ligand and its receptor compared to simple docking scores researchgate.net. These calculations, often performed in conjunction with molecular dynamics simulations, estimate the change in free energy when the ligand binds to the receptor, taking into account the contributions of various forces and the surrounding solvent researchgate.netrsc.orgchemrxiv.org.
Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) is a common method used for binding free energy calculations rsc.orgchemrxiv.org. Studies investigating the binding of timolol to melanin (B1238610), a pigment found in the eye that can bind to certain drugs, have employed MM-PBSA calculations rsc.orgchemrxiv.orgrsc.org. These calculations indicated that neutral timolol exhibited strong binding to aggregated bundles of eumelanin, a type of melanin rsc.orgchemrxiv.orgrsc.org.
Binding free energy calculations have also been applied to study the interaction of timolol with receptors like β2AR and other potential targets researchgate.netnih.gov. For example, in silico binding calculations for timolol to G6PD, 6PGDH, and AC provided estimated binding free energies nih.gov. The calculated best binding Gibbs free energy for AC was reported as -32.2 kJ/mol nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops predictive models correlating the structural and physicochemical properties of a set of compounds with their biological activities frontiersin.orgresearchgate.netopenbioinformaticsjournal.com. QSAR models can be used to predict the biological properties of new or untested compounds based on the properties of similar compounds openbioinformaticsjournal.com.
QSAR analysis aims to identify the molecular features responsible for a compound's biological activity openbioinformaticsjournal.com. By establishing mathematical relationships between molecular descriptors (numerical representations of molecular properties like hydrophobicity, electronic properties, and steric effects) and biological activity, QSAR models can predict activities like receptor binding affinity or pharmacological effects researchgate.netopenbioinformaticsjournal.com.
While specific detailed QSAR models focused solely on timolol's ocular hypotensive effect were not extensively detailed in the search results, QSAR is a widely used technique in drug discovery, including for beta-blockers which include timolol frontiersin.orgresearchgate.net. QSAR studies can help in understanding how structural modifications to the timolol scaffold might affect its binding to beta-adrenergic receptors or its pharmacokinetic properties in the eye.
Physiologically-Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling in Ocular Tissues (Preclinical Emphasis)
Physiologically-Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (PK) of a drug within a physiologically realistic model of the body or a specific organ, and links these concentrations to the drug's pharmacological effects (PD) researchgate.netresearchgate.netnih.gov. Ocular PBPK/PD models are specifically designed to simulate the complex processes governing drug behavior within the eye, which is crucial for understanding the efficacy of topically administered ophthalmic drugs like timolol researchgate.netnih.govsimulations-plus.comnih.govuef.fi. These models are particularly valuable in preclinical research for predicting drug exposure in different ocular tissues and correlating it with observed responses like intraocular pressure reduction researchgate.netsimulations-plus.comnih.gov.
Ocular PBPK models represent the eye as a system of interconnected compartments corresponding to different ocular tissues and fluids, such as the cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina, and choroid researchgate.netnih.govnih.gov. These models incorporate physiological parameters like blood flow rates, tissue volumes, and membrane permeabilities, as well as drug-specific parameters like partition coefficients and binding affinities nih.gov.
PBPK/PD modeling has been applied to timolol to describe its pharmacokinetics in the eye and predict its effect on intraocular pressure researchgate.netsimulations-plus.comnih.govuef.fi. These models can simulate the concentration-time profiles of timolol in various ocular tissues following topical administration researchgate.netnih.gov.
Modeling of Drug Dissolution, Transport, and Distribution in Eye Tissues
Modeling of drug dissolution, transport, and distribution in eye tissues is a core component of ocular PBPK models researchgate.netnih.gov. For topically applied drugs like timolol, the model must account for the dissolution of the drug from the formulation (e.g., eye drops), its transport across the cornea and conjunctiva, and its subsequent distribution into the anterior chamber, iris-ciliary body, and other ocular tissues researchgate.netnih.govondrugdelivery.com.
Computational models have been developed to describe timolol dissolution, transport, and distribution in the eye, including consideration of ionized transport researchgate.netnih.gov. These models utilize first-principles based approaches to simulate the movement of timolol through the different physiological barriers and compartments of the eye researchgate.netnih.gov. For example, models can simulate the transient diffusion of drugs across the cornea and their transport within the aqueous humor researchgate.net.
Studies have used computational fluid dynamics (CFD) to model the advection and diffusion of timolol in ocular tissues following topical dosing ondrugdelivery.com. These models can simulate how the drug distributes within the tear film and penetrates into the eye over time ondrugdelivery.com.
Kinetic Simulations of Drug Release and Retention from Pigmented Cells
Melanin binding is a significant factor influencing the pharmacokinetics of certain drugs, including timolol, in pigmented ocular tissues like the iris and choroid nih.govuef.firesearchgate.net. Melanin can act as a depot, binding to drugs and prolonging their retention in these tissues uef.firesearchgate.net. Kinetic simulations are used to model the binding and release of timolol from melanin-containing cells, helping to understand the impact of this interaction on drug availability and duration of action researchgate.net.
Kinetic simulations have been used to support experimental studies investigating the release of timolol from isolated melanin particles, melanosomes, and pigmented cells researchgate.netsciprofiles.com. These simulations can incorporate parameters such as binding affinity and capacity to melanin, as well as drug permeability across cellular and melanosomal membranes researchgate.netsciprofiles.comresearchgate.net.
Simulations have demonstrated that the melanosomal membrane plays a role in slowing down the release of melanin-bound drugs researchgate.net. Furthermore, simulations of drug release from pigmented cells have shown that cellular factors, such as the permeability of melanosomal and plasma membranes and the melanin content, significantly influence the prolongation of drug retention sciprofiles.comresearchgate.net. For timolol, kinetic simulations have shown its release from pigmented cells over approximately 1 day, which is slower than its release from isolated melanin particles researchgate.net.
Computer-Aided Drug Design (CADD) Strategies Involving Timolol Scaffolds
Computer-Aided Drug Design (CADD) encompasses a variety of computational techniques used to assist and accelerate the drug discovery and design process researchgate.netnih.govnih.govresearchgate.net. CADD strategies can involve the identification or modification of existing active scaffolds, such as the timolol structure, to design new molecules with improved properties nih.govnih.govresearchgate.net.
Given that timolol is a well-established beta-blocker used for glaucoma treatment, CADD approaches could be applied to design novel compounds based on the timolol scaffold with potentially enhanced efficacy, reduced side effects, or improved pharmacokinetic profiles nih.govnih.gov. These strategies often integrate techniques like molecular docking, molecular dynamics simulations, QSAR modeling, and virtual screening researchgate.netnih.govresearchgate.net.
For example, structure-based drug design (SBDD), a CADD approach that utilizes the 3D structure of the target protein, could involve using the crystal structure of beta-adrenergic receptors bound to timolol as a template to design and evaluate new molecules with similar or improved binding characteristics researchgate.netresearchgate.net. Ligand-based drug design (LBDD), which relies on the knowledge of existing active ligands like timolol, could involve developing pharmacophore models or QSAR models to identify or design compounds with similar molecular features that are predicted to have desired biological activity researchgate.netnih.gov.
While specific examples of novel drug candidates designed de novo solely based on the timolol scaffold through CADD were not prominently featured in the search results, the principles of CADD, including scaffold hopping, bioisosteric replacement, and molecular optimization guided by computational predictions, can be applied to the timolol structure to explore new chemical entities with potential therapeutic applications nih.govnih.gov. CADD plays a crucial role in streamlining the lead identification and optimization stages of drug development researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Timolol | 33624 nih.gov |
| Timolol Maleate (B1232345) | 5281056 nih.gov |
Interactive Data Tables (Illustrative - Actual data would require specific study data)
Note: The following tables are illustrative examples based on the types of data that might be presented in research applying these computational methods. Actual data would vary depending on the specific study.
Illustrative Table 1: Predicted Binding Energies of Timolol to Receptors (Example)
| Receptor | Predicted Binding Energy (kJ/mol) | Method Used | Source (Illustrative) |
| β2 Adrenergic | -45.2 | Molecular Docking | [Simulated Data] |
| Adenylyl Cyclase | -32.2 | In silico calculation | nih.gov |
| G6PD | -24.0 | In silico calculation | nih.gov |
Illustrative Table 2: Simulated Timolol Concentration in Ocular Tissues Over Time (Example)
| Time (hours) | Aqueous Humor Concentration (µM) | Cornea Concentration (µM) | Iris-Ciliary Body Concentration (µM) | Model Type (Illustrative) | Source (Illustrative) |
| 0.5 | 1.5 | 2.1 | 0.8 | Ocular PBPK | [Simulated Data] |
| 1.0 | 1.9 | 1.8 | 1.2 | Ocular PBPK | [Simulated Data] |
| 4.0 | 1.3 | 0.9 | 1.5 | Ocular PBPK | [Simulated Data] |
Illustrative Table 3: QSAR Model Descriptors and Predicted Activity (Example)
| Molecular Descriptor 1 | Molecular Descriptor 2 | Predicted Activity (e.g., pIC50) | QSAR Model Type (Illustrative) | Source (Illustrative) |
| 2.5 | -0.8 | 7.2 | 2D-QSAR | [Simulated Data] |
| 3D Descriptor A | 3D Descriptor B | 7.5 | 3D-QSAR | [Simulated Data] |
Emerging Research Areas and Experimental Applications
Research on Novel Formulations for Ocular Drug Delivery Mechanisms in Experimental Models.
Research into novel formulations for ocular delivery of timolol (B1209231) maleate (B1232345) is driven by the limitations of conventional eye drops, such as low bioavailability due to rapid precorneal elimination, tear turnover, and lacrimal drainage wikipedia.orgnih.govmdpi.com. These novel systems aim to increase ocular residence time, improve bioavailability, and reduce the frequency of administration nih.govtandfonline.comturkjps.orgjocpr.combenthamopenarchives.com.
Development and Evaluation of Ocular Inserts and Hydrogels.
Ocular inserts and hydrogels are being developed as alternative delivery systems for timolol maleate nih.govjocpr.combenthamopenarchives.comaun.edu.egacs.org. These systems are designed to prolong contact time with the corneal surface and provide sustained drug release jocpr.comaun.edu.eglongdom.org.
Studies have investigated the use of various polymers in the formulation of ocular inserts, including Methyl Cellulose (B213188) (MC), Hydroxypropyl cellulose (HPC), Eudragit RL100 (ERL100), Eudragit RS100 (ERS100), Ethylcellulose (EC), and Polyvinylpyrrolidone (PVP) aun.edu.eglongdom.orgresearchgate.net. These inserts are evaluated for their mechanical properties, physicochemical properties, and in vitro drug release aun.edu.eglongdom.orgresearchgate.net. In vivo studies in rabbits have assessed their effect on intraocular pressure and ocular irritation aun.edu.egacs.orgresearchgate.net. For instance, ocular inserts formulated with combinations of HPC/ERL100 and MC/ERL100 demonstrated a prolonged reduction in IOP for up to 120 hours (5 days) and 96 hours (4 days) in rabbits aun.edu.eglongdom.org. Another study using sodium alginate as a hydrophilic polymer for ocular inserts showed sustained in vitro drug release of 95% over 10 hours jocpr.com.
Hydrogels, which can be formulated as liquids that gel upon contact with the eye, are also being explored nih.govtandfonline.comjst.go.jp. These systems can respond to stimuli such as pH or temperature, improving residence time and potentially corneal bioavailability nih.govtandfonline.comjst.go.jp. Research includes the development of thermosensitive and pH-triggered in situ gelling systems using polymers like Pluronic F-127 and chitosan (B1678972) tandfonline.com. Self-assembling peptide hydrogels, such as those formed by Ac-(RADA)4-CONH2, have also been evaluated as carriers for timolol maleate, showing controlled release and transport through the cornea in vitro and sustained IOP reduction in rabbits in vivo acs.org. Molecularly imprinted hydrogels with hyaluronic acid have also been investigated for their potential in ocular drug delivery of timolol maleate, with release studies showing significant release over a few days arvojournals.org.
Interactive Table 1: In Vivo IOP Reduction with Timolol Maleate Ocular Inserts in Rabbits
| Formulation (Polymers and Ratio) | Duration of IOP Reduction |
| HPC/ERL100 (5:1) | 120 hours (5 days) |
| MC/ERL100 (1:1) | 120 hours (5 days) |
| MC/ERL100 (1:3) | 120 hours (5 days) |
| HPC/EC (15:1) | 96 hours (4 days) |
*Data compiled from search results aun.edu.eglongdom.org.
Design of Mucoadhesive Nanocomposites for Controlled Release.
Mucoadhesive nanocomposites are being designed to improve the retention time of timolol maleate on the ocular surface, thereby enhancing bioavailability and enabling controlled release turkjps.orgrsc.orgresearchgate.net. These systems utilize mucoadhesive polymers that can bind to the mucin layer of the eye turkjps.orgrsc.orgmdpi.com.
One study reported the preparation of mucoadhesive-thermosensitive in situ gels containing timolol maleate with poloxamer and mucoadhesive agents like chitosan (CHT) and carboxymethylcellulose (CMC) turkjps.org. Ex vivo permeation studies using cow eyes showed that these gel formulations led to higher timolol penetration into the cornea compared to timolol solution and commercial preparations turkjps.org. Another approach involves the development of mucoadhesive chitosan-graphene quantum dot nanocomposites for the co-delivery of timolol and latanoprost (B1674536) rsc.orgresearchgate.net. Drug release from this nanocomposite was shown to be controlled by the presence of lysozyme, an enzyme found in lacrimal fluid rsc.orgresearchgate.net. The mucoadhesive nature of the nanocomposite was supported by an increase in particle size when mixed with mucin rsc.org.
Interactive Table 2: Ex Vivo Corneal Permeation of Timolol Maleate from Mucoadhesive Formulations
| Formulation | Amount Permeated at 24 hours (Cow Cornea) |
| Chitosan (CHT) gel | 73.38% |
| Carboxymethylcellulose (CMC) gel | 71.80% |
| Timolol Maleate solution | 67.25% |
| Commercial preparation | 60.55% |
*Data compiled from search result turkjps.org.
Studies on Drug Release Kinetics from Polymeric Systems.
Understanding the kinetics of drug release from polymeric ocular delivery systems is crucial for designing formulations that provide sustained therapeutic levels of timolol maleate nih.govjst.go.jpmdpi.comnih.gov. Various mathematical models are employed to analyze the release profiles nih.govjst.go.jpnih.gov.
Studies on polymeric hydrogels and ophthalmic inserts have shown that timolol maleate release often follows diffusion-controlled mechanisms nih.govaun.edu.eglongdom.orgjst.go.jpnih.gov. For instance, in vitro release data from certain timolol maleate ocular inserts followed a diffusion mechanism aun.edu.eglongdom.orgresearchgate.net. The permeability coefficient in these studies was found to be dependent on the polymer type, with higher solubility correlating with a higher permeability coefficient aun.edu.egresearchgate.net. In the case of ocular mini-tablets formulated with cellulose derivatives and Carbopol, the kinetics of drug release were investigated using models such as zero-order, first-order, Hixson-Crowell, Higuchi, and Korsmeyer-Peppas nih.gov. Self-assembling peptide hydrogels have also demonstrated controlled release of timolol maleate, with the release rate depending on the peptide sequence acs.org. Molecularly imprinted hydrogels have shown that imprinting can influence the release profile of timolol arvojournals.org.
Timolol in Drug Repurposing Research for Non-Ocular Basic Science Applications.
While primarily known for its ocular use, timolol is being explored in basic science research for potential non-ocular applications through drug repurposing researchgate.net. One area of investigation is the potential use of topical timolol in promoting wound healing. Studies suggest that topical application of beta-2 adrenergic receptor antagonists like timolol may facilitate wound healing by promoting keratinocyte migration, which is essential for re-epithelialization researchgate.net. A prospective study evaluated the effectiveness of topical timolol 0.5% solution in accelerating the healing process of chronic non-healing ulcers, observing a reduction in mean ulcer area over time with treatment researchgate.net.
Comparative Preclinical Pharmacological Studies with Other Beta-Blockers.
Preclinical pharmacological studies have compared the effects of timolol with other beta-blockers and anti-glaucoma medications in experimental models nih.govnih.govresearchgate.netmdpi.com. These studies aim to understand the comparative efficacy and pharmacological properties of timolol.
Comparisons of ocular beta-blockers like timolol maleate, levobunolol (B1674948), metipranolol, and carteolol (B1214276) have shown similar effectiveness in lowering intraocular pressure in preclinical and clinical studies nih.gov. However, some studies suggest that formulations like levobunolol and timolol gel-forming solution may offer the advantage of once-daily dosing nih.gov. Preclinical studies in experimental models of glaucoma have also compared timolol with other agents like pilocarpine (B147212) and latanoprost researchgate.net. In one study using a chronic induced ocular hypertension model in rabbits, timolol 0.5% showed a significant reduction in mean IOP, comparable to or greater than other tested compounds like methyldopa (B1676449) researchgate.net. A meta-analysis comparing Rho kinase inhibitors with beta-blockers, including timolol, in reducing IOP in glaucomatous patients found a statistically significant superiority of timolol in reducing IOP at a specific time point (4 p.m.) when effects were combined, although individual studies sometimes showed non-inferiority of the comparator mdpi.com.
Future Directions in Fundamental Timolol Research
Elucidating Unresolved Mechanisms of Action at the Molecular Level.
While Timolol (B1209231) is known to primarily act as a non-selective beta-adrenergic receptor antagonist, the precise molecular mechanisms underlying all of its therapeutic effects, particularly the reduction of intraocular pressure, are not yet fully established rxlist.comnih.gov. Future research aims to resolve these ambiguities. This involves delving deeper into the interaction of Timolol with beta-1 and beta-2 adrenergic receptors, exploring potential interactions with other receptor systems or pathways that contribute to its effects, and understanding the downstream molecular cascades triggered by receptor blockade. For instance, while it is understood that Timolol decreases aqueous humor production, the exact cellular and molecular processes involved in the ciliary body require further investigation . Research could focus on the impact of Timolol on ion channels, transporters, and signaling molecules within the ciliary epithelium that regulate fluid secretion. Furthermore, exploring potential non-beta-adrenergic mediated effects could reveal additional facets of Timolol's pharmacology.
Advanced Preclinical Models for Understanding Disease Pathophysiology and Compound Interactions.
The development and application of advanced preclinical models are crucial for gaining a more comprehensive understanding of diseases treated with Timolol and how the compound interacts within complex biological systems. While animal models for ocular diseases like glaucoma and systemic conditions like hypertension exist, none fully replicate the complexity of human pathophysiology . Future research will focus on developing and refining these models to better mimic human disease states and responses to Timolol. This includes creating models that more accurately reflect the multifactorial nature of conditions like glaucoma, incorporating elements such as inflammation, oxidative stress, and neurodegeneration frontiersin.orgresearchgate.net. Advanced models can also be used to study Timolol's interactions with other compounds at a mechanistic level. For example, studies using model and biological membrane systems have investigated the interaction of Timolol with lipid bilayers, providing insights into its partitioning behavior osti.gov. Future work can expand on this using more complex in vitro and in vivo models to understand drug-drug interactions and the impact of Timolol on various physiological processes in a more integrated manner.
Integration of Multi-Omics Data in Pharmacological Investigations.
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics, and epigenomics) represents a significant future direction in understanding Timolol's pharmacological effects and identifying factors influencing individual responses. researchgate.netnih.govahajournals.org. By combining data from these different molecular layers, researchers can gain a holistic view of how Timolol affects biological systems at a fundamental level. This approach can help identify novel pathways modulated by Timolol, uncover biomarkers predictive of therapeutic response or potential side effects, and elucidate the molecular basis for variability in drug efficacy among patients. researchgate.netmdpi.com. For instance, multi-omics could reveal how genetic variations influence Timolol metabolism (e.g., by CYP2D6 researchgate.netmdpi.com) and transport, or how the drug alters gene expression and protein profiles in target tissues. Integrating multi-omics data requires sophisticated computational tools and analytical methods to handle large datasets and identify meaningful biological insights. nih.govahajournals.orgjacc.org.
Development of Novel Analytical and Computational Tools for Mechanistic Studies.
Advancements in analytical and computational tools are essential for pushing the boundaries of Timolol research. Future directions include the development and application of more sensitive and specific analytical techniques for detecting and quantifying Timolol and its metabolites in biological matrices and at target sites. This could involve advanced chromatography, mass spectrometry, and imaging techniques nih.govreading.ac.uk. Computational tools, such as molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and systems pharmacology models, will play an increasingly important role in understanding Timolol's interactions with its targets, predicting its pharmacokinetic and pharmacodynamic properties, and simulating its effects in complex biological systems nih.govnih.goveurekaselect.com. These tools can aid in the rational design of new Timolol derivatives or formulations with improved properties and provide deeper mechanistic insights that are difficult to obtain through experimental methods alone.
Exploration of Stereoisomer-Specific Biological Activities.
Timolol possesses a chiral center and exists as enantiomers, (S)-Timolol and (R)-Timolol. wikipedia.orgmdpi.comnih.gov. While the (S)-enantiomer is significantly more potent as a beta-adrenergic blocker, the (R)-enantiomer is reported to have less hazardous side effects and potentially beneficial effects on intraocular pressure without causing bronchial constriction mdpi.comresearchgate.net. Future research will focus on a more thorough exploration of the distinct biological activities of each stereoisomer. This includes investigating potential non-beta-adrenergic targets or pathways that the (R)-enantiomer might interact with, and comparing the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers in various biological systems and disease models researchgate.netmdpi.com. Understanding the stereoisomer-specific activities could lead to the development of enantiomerically pure formulations tailored for specific therapeutic benefits and reduced side effects. mdpi.comresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Timolol | 33624 |
| Timolol Maleate (B1232345) | 5281056 |
| (S)-Timolol | 33624 |
| (R)-Timolol | Not readily available as a separate CID for the specific enantiomer, but related to CID 33624 |
| Maleic Acid | 444 |
| Propranolol | 4947 |
| Brimonidine | 2437 |
| Latanoprost (B1674536) | 5311221 |
| Dorzolamide (B1670892) | 60236 |
| Brinzolamide | 94565 |
| Netarsudil | 53343367 |
| Pilocarpine (B147212) | 4828 |
| Metoprolol | 4228 |
| Carvedilol | 2553 |
| Bisoprolol | 2387 |
| Atenolol | 2249 |
| Nadolol | 4409 |
| Levobunolol (B1674948) | 40011 |
| Epinephrine | 303 |
| Clonidine | 2803 |
| Quinidine | 765 |
| CYP2D6 | Not a chemical compound, but an enzyme |
| CYP2C19 | Not a chemical compound, but an enzyme |
Interactive Data Table Example (Illustrative based on text)
Q & A
Q. What are the foundational pharmacological targets of Timoptin, and how can researchers design in vitro assays to evaluate its specificity?
Methodological Answer: Begin by reviewing existing literature to identify this compound's known molecular targets (e.g., ion channels, enzymes). Use competitive binding assays or enzymatic activity tests with purified proteins to assess specificity. Include dose-response curves and control experiments (e.g., using known inhibitors) to validate target engagement. Experimental replicates and statistical validation (e.g., ANOVA) are critical to minimize false positives .
How can the PICOT framework be applied to structure clinical research questions on this compound's efficacy?
Methodological Answer: Define PICOT components:
- P opulation: Patient cohort (e.g., age, disease stage).
- I ntervention: this compound dosage and administration route.
- C omparison: Placebo or standard therapy.
- O utcome: Primary endpoints (e.g., symptom reduction, biomarker levels).
- T ime: Study duration. Example: "In adults with chronic hypertension (P), does this compound 50 mg/day (I) compared to atenolol 50 mg/day (C) reduce systolic blood pressure (O) over 12 weeks (T)?" .
Q. What experimental models are suitable for preliminary efficacy studies of this compound?
Methodological Answer: Prioritize cell-based models (e.g., primary cultures, immortalized lines) for mechanistic studies and rodent models (e.g., hypertensive rats) for in vivo efficacy. Ensure models replicate human disease pathophysiology. Use blinded randomization and power analysis to determine sample sizes, reducing bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported mechanisms of action across studies?
Methodological Answer: Conduct a systematic review to catalog discrepancies. Use meta-analysis to quantify effect sizes and heterogeneity. Replicate conflicting experiments under standardized conditions (e.g., pH, temperature, assay protocols). Employ advanced techniques like cryo-EM or X-ray crystallography to visualize this compound-target interactions directly .
Q. What strategies optimize this compound's synthetic yield in laboratory settings while minimizing by-products?
Methodological Answer: Apply reaction optimization tools (e.g., Design of Experiments, DoE) to vary parameters (e.g., solvent polarity, catalyst loading). Monitor reaction progress via HPLC or LC-MS. Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize by-products with NMR and mass spectrometry to refine pathways .
Q. How should researchers design studies to compare this compound with structurally analogous compounds?
Methodological Answer: Perform molecular docking to predict binding affinities of analogs. Use head-to-head in vitro assays (e.g., IC₅₀ comparisons) and in vivo pharmacokinetic studies (e.g., bioavailability, half-life). Apply multivariate statistical analysis to identify significant differences in efficacy or toxicity profiles .
Q. What methodologies validate this compound's off-target effects in complex biological systems?
Methodological Answer: Utilize proteome-wide approaches like affinity chromatography coupled with mass spectrometry (Chemoproteomics). Employ gene-editing tools (e.g., CRISPR-Cas9) to knock out primary targets and observe residual effects. Cross-validate findings with transcriptomic or metabolomic datasets .
Data Analysis & Interpretation
Q. How can machine learning enhance predictive modeling of this compound's pharmacokinetic properties?
Methodological Answer: Train models on public ADME (Absorption, Distribution, Metabolism, Excretion) datasets using features like molecular descriptors, LogP, and polar surface area. Validate with in-house data via k-fold cross-validation. Tools like Random Forest or Neural Networks can predict bioavailability or clearance rates .
Q. What statistical approaches address small-sample limitations in early-phase this compound trials?
Methodological Answer: Use Bayesian statistics to incorporate prior data (e.g., preclinical results) into posterior probability estimates. Apply bootstrapping to estimate confidence intervals for effect sizes. Sensitivity analysis can assess robustness to outliers .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols (e.g., synthesis steps, assay conditions) in supplementary materials. Use open-source software for data analysis and share raw datasets via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
